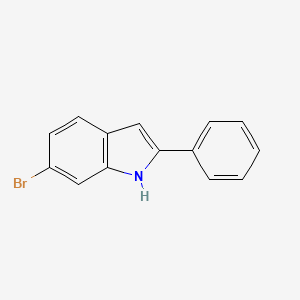6-bromo-2-phenyl-1H-indole
CAS No.: 77185-71-8
Cat. No.: VC2222205
Molecular Formula: C14H10BrN
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 77185-71-8 |
|---|---|
| Molecular Formula | C14H10BrN |
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 6-bromo-2-phenyl-1H-indole |
| Standard InChI | InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H |
| Standard InChI Key | OEGOKUSDZLQDQW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br |
Chemical Structure and Identity
Structural Characteristics
6-bromo-2-phenyl-1H-indole consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring (forming the indole core), with two specific substituents: a bromine atom at the 6-position of the indole ring and a phenyl group at the 2-position . This specific substitution pattern contributes to its unique chemical properties and potential biological activities.
Chemical Identifiers
The compound can be identified through various chemical naming systems and identifiers as presented in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 77185-71-8 |
| IUPAC Name | 6-bromo-2-phenyl-1H-indole |
| Molecular Formula | C14H10BrN |
| Molecular Weight | 272.14 g/mol |
| InChI | InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H |
| InChIKey | OEGOKUSDZLQDQW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br |
Table 1: Chemical identifiers for 6-bromo-2-phenyl-1H-indole
Physical and Chemical Properties
Fundamental Properties
6-bromo-2-phenyl-1H-indole belongs to the indole family, a well-studied class of heterocyclic compounds known for their diverse biological activities. The physical and chemical properties of 6-bromo-2-phenyl-1H-indole are influenced by its unique structural features, particularly the bromine substituent and the phenyl group.
| Concentration | Volume of Solvent Required for Different Amounts |
|---|---|
| 1 mg | |
| 1 mM | 3.6746 mL |
| 5 mM | 0.7349 mL |
| 10 mM | 0.3675 mL |
Table 2: Stock solution preparation guide for 6-bromo-2-phenyl-1H-indole
For optimal preparation, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. To enhance solubility, heating the solution to 37°C followed by ultrasonic bath treatment may be beneficial .
Synthesis and Preparation Methods
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Table 3: Hazard classifications for 6-bromo-2-phenyl-1H-indole
| Precautionary Statement | Description |
|---|---|
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P310 | Immediately call a POISON CENTER or doctor/physician |
Table 4: Recommended safety precautions when handling 6-bromo-2-phenyl-1H-indole
Additional standard laboratory safety practices should be followed, including working in well-ventilated areas, avoiding inhalation of dust or vapors, and implementing proper waste disposal procedures according to local regulations.
Applications in Research and Development
Structure-Activity Considerations
The specific substitution pattern of 6-bromo-2-phenyl-1H-indole contributes to its potential utility in various applications:
-
The bromine atom at the 6-position provides a reactive site for further functionalization through various cross-coupling reactions (Suzuki, Negishi, Stille, etc.)
-
The phenyl group at the 2-position affects the electronic properties of the indole system and may contribute to specific binding interactions in biological systems
-
The indole N-H can serve as both a hydrogen bond donor and a site for further derivatization
These structural features make 6-bromo-2-phenyl-1H-indole a versatile synthetic building block with potential applications across multiple research domains.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume